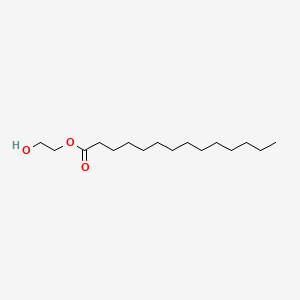

2-Hydroxyethyl myristate

Description

Contextualization within Fatty Acid Ester Biochemistry and Chemistry

2-Hydroxyethyl myristate, also known as ethylene (B1197577) glycol monomyristate, belongs to the broad class of fatty acid esters. mdpi.com These esters are formed from the chemical combination of a fatty acid with an alcohol. mdpi.com In the case of this compound, the components are myristic acid, a saturated fatty acid with a 14-carbon chain, and ethylene glycol, a diol alcohol. aminer.cnuni.lu

In the realm of biochemistry, fatty acids are fundamental components of lipids and are crucial for energy storage and cellular structure. researchgate.net Their esterification is a common biological process, leading to the formation of various lipids like triglycerides, phospholipids, and cholesteryl esters. researchgate.net The synthesis of fatty acid esters can also be achieved chemically through processes like transesterification, where the glycerol (B35011) component of a fat is replaced by another alcohol. mdpi.com

A significant area of research is the enzymatic synthesis of fatty acid esters, often utilizing lipases. aminer.cnscielo.br Lipases are versatile enzymes that can catalyze esterification in environments with low water activity, making them ideal for producing specific esters like this compound. aminer.cnscielo.br This enzymatic approach is favored for its specificity and for occurring under mild reaction conditions. mdpi.com

Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a class of endogenous lipids with notable biological activities, including anti-inflammatory and anti-diabetic effects. mdpi.comnih.gov While this compound is a synthetic ester, the study of naturally occurring FAHFAs provides a strong rationale for investigating the biological significance of similar ester structures. nih.gov

Overview of Current Research Trajectories

Current research involving compounds structurally related to this compound points towards several promising directions. A significant area of investigation is the development of advanced drug delivery systems. Hydrogels, which are water-absorbent polymer networks, are extensively studied for their use in controlled drug release. nih.govresearchgate.netdergipark.org.trmdpi.com Poly(2-hydroxyethyl methacrylate) (pHEMA), a polymer with a similar hydroxyethyl (B10761427) group, is a widely used biomaterial for applications such as contact lenses and drug delivery matrices due to its biocompatibility. rsc.orgmostwiedzy.plethz.ch Research into modifying pHEMA hydrogels, for instance by incorporating phosphate (B84403) groups, aims to improve cell adhesion and mineralization for biomedical applications. rsc.org This suggests a potential research avenue for incorporating this compound into such polymer systems to modulate their properties or deliver therapeutic agents.

The enzymatic synthesis of fatty acid esters remains an active field of research, with studies focusing on optimizing reaction conditions and exploring novel lipase (B570770) sources to produce high-purity esters for various applications, including food and cosmetics. aminer.cnscielo.brnih.govmdpi.comdss.go.th The synthesis of erythorbyl myristate, a compound with both antioxidant and antibacterial properties, through lipase-catalyzed esterification highlights the trend of creating multifunctional molecules from fatty acids. nih.gov

The anti-inflammatory potential of fatty acid esters continues to be a key research focus. nih.gov Studies on various herbal extracts and their components formulated into microemulsions are being conducted to evaluate their anti-inflammatory effects, with some formulations including myristate derivatives. mdpi.com The investigation into the anti-inflammatory activities of fatty acid esters of hydroxy fatty acids (FAHFAs) is expanding, with a focus on their potential to treat obesity-related diseases. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C16H32O3 | aminer.cnuni.lu |

| Molecular Weight | 272.42 g/mol | aminer.cn |

| Synonyms | Ethylene glycol monomyristate, Glycol myristate, 2-Hydroxyethyl tetradecanoate (B1227901) | aminer.cn |

| CAS Number | 22122-18-5 | aminer.cn |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxyethyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)19-15-14-17/h17H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFWOTZXBYVPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9004-89-1 | |

| Record name | Polyethylene glycol monomyristate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90944767 | |

| Record name | 2-Hydroxyethyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22122-18-5 | |

| Record name | Tetradecanoic acid, 2-hydroxyethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22122-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022122185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycol myristate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyethyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodological Advancements

Chemical Synthesis Pathways

Traditional organic chemistry provides robust and well-established methods for ester synthesis. These pathways typically involve direct reactions between the constituent acid and alcohol or the use of activated precursors to facilitate the transformation.

The most direct chemical route to 2-Hydroxyethyl myristate is the Fischer-Speier esterification. This reaction involves heating myristic acid (also known as tetradecanoic acid) with ethylene (B1197577) glycol in the presence of a strong acid catalyst. geeksforgeeks.org Commonly, concentrated sulfuric acid is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and promoting nucleophilic attack by the alcohol. geeksforgeeks.org The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed.

Alternatively, more reactive derivatives of myristic acid can be used to achieve higher yields under milder conditions. The reaction of tetradecanoyl chloride (myristoyl chloride) with ethylene glycol, for example, is an effective method that proceeds readily without the need for an acid catalyst, producing hydrogen chloride as a byproduct. lookchem.com

Transesterification represents another significant chemical pathway for synthesizing this compound. This process involves reacting a different myristate ester, such as methyl myristate, with ethylene glycol. lookchem.com The reaction is typically catalyzed by either an acid or a base. The equilibrium is shifted in favor of the desired product by removing the more volatile alcohol byproduct (in this case, methanol) from the reaction mixture. This method is advantageous as it can sometimes proceed under milder conditions than direct esterification from the carboxylic acid.

Esterification Reactions

Enzymatic Synthesis Methodologies

In recent decades, biocatalysis has emerged as a powerful and sustainable alternative to conventional chemical synthesis. uni-greifswald.de Enzymes, particularly lipases, are increasingly used to catalyze esterification reactions due to their high selectivity, mild operating conditions, and reduced environmental impact compared to harsh chemical catalysts. nih.govresearchgate.net

Lipases are hydrolase enzymes that can effectively catalyze esterification and transesterification reactions, especially in non-aqueous or micro-aqueous environments. nih.govnih.gov The enzymatic synthesis of this compound involves the direct reaction of myristic acid and ethylene glycol in the presence of a lipase (B570770). researchgate.net Lipases such as those from Candida species are frequently employed. For instance, Candida antarctica lipase B (CALB), often used in an immobilized form like Novozym® 435, is highly efficient in catalyzing the formation of fatty acid esters. researchgate.netresearchgate.net The use of enzymes allows the reaction to proceed at or near room temperature, avoiding the high temperatures and strong acids or bases required in chemical synthesis, which can cause unwanted side reactions. researchgate.net

Maximizing the efficiency of lipase-catalyzed ester synthesis is a key area of research. Optimization involves fine-tuning various reaction parameters to enhance yield and productivity.

Biocatalyst Formulation : The stability and reusability of lipases are significantly improved through immobilization on solid supports like silica (B1680970) gel or polymeric resins. researchgate.netnih.govresearchgate.net This not only enhances the enzyme's operational stability but also simplifies the purification of the final product.

Reaction Conditions : The yield of the ester is highly dependent on parameters such as temperature, pH, and the molar ratio of the substrates. Studies on similar ester syntheses show that optimal temperatures often range between 40-65°C. researchgate.netnih.gov The pH of the micro-aqueous environment surrounding the enzyme is also critical, with optimal activity for many lipases observed between pH 7 and 8. nih.gov

Reaction Medium : While some enzymatic esterifications are performed in organic solvents, there is a growing trend towards solvent-free systems. researchgate.netresearchgate.net Conducting the reaction with only the substrates present (neat) increases the concentration of reactants, can enhance the reaction rate, and simplifies downstream processing, aligning with the principles of green chemistry.

The following table summarizes research findings on the optimization of lipase-catalyzed esterification, demonstrating the impact of various parameters on reaction outcomes.

| Parameter | Condition | Effect on Ester Yield | Reference |

| Temperature | Increasing from 50°C to 65°C | A discrete increase in acid conversion was observed. | researchgate.net |

| Enzyme Concentration | Increasing the amount of entrapped lipase | The reaction rate and conversion degree increased. | nih.gov |

| pH | Investigated in the range of 6.0 to 10.0 | Optimal ester yields were found around pH 8.0. | nih.gov |

| System Type | Solvent-Free vs. Organic Solvent | Immobilized lipase showed higher ester conversion in an organic solvent (toluene) compared to a solvent-free system. | researchgate.net |

This table is generated based on data from analogous lipase-catalyzed esterification studies.

One of the most significant advantages of enzymatic synthesis is the potential for high selectivity. Ethylene glycol possesses two primary hydroxyl groups, and chemical synthesis methods often produce a mixture of the desired this compound (a monoester) and the corresponding diester. Lipases, however, can exhibit remarkable regioselectivity, preferentially catalyzing the acylation of only one of the hydroxyl groups. researchgate.net Research on the enzymatic acylation of other polyols, such as sorbitol, has demonstrated that lipases can selectively target primary hydroxyl groups while leaving secondary ones unreacted. researchgate.net This inherent selectivity allows for the targeted production of the monoester with high purity, minimizing the formation of byproducts and simplifying the purification process, a feat that is often challenging to achieve with conventional chemical catalysts. researchgate.netresearchgate.net

Immobilized Enzyme Systems in Biocatalysis

The use of immobilized enzymes in the synthesis of this compound and related esters represents a significant advancement in biocatalysis. Immobilization, the process of confining enzyme molecules to a solid support, offers numerous advantages over the use of free enzymes in solution. These benefits include enhanced stability (thermal and operational), simplified product purification, and the potential for continuous processing and enzyme reuse, which are critical for industrial applications. nih.govnih.gov Various strategies have been developed for enzyme immobilization, broadly categorized as adsorption, covalent bonding, and entrapment. mdpi.com

The synthesis of esters using immobilized lipases is a well-established green alternative to conventional chemical methods, which often require harsh conditions and can generate undesirable by-products. nih.govmdpi.com Lipases (E.C. 3.1.1.3) are particularly well-suited for this purpose due to their ability to catalyze esterification, transesterification, and acidolysis reactions, often with high selectivity. mdpi.comnih.gov In non-aqueous or micro-aqueous environments, the catalytic equilibrium of lipases shifts from hydrolysis to synthesis, enabling the formation of ester bonds. nih.gov

A notable example of the application of immobilized enzymes is the synthesis of Erythorbyl myristate, a molecule that incorporates the this compound structure. In a study, Erythorbyl myristate, identified as (R)-2-((R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethyl tetradecanoate (B1227901), was synthesized via an esterification reaction between myristic acid and erythorbic acid. snu.ac.krnih.gov This reaction was catalyzed by Novozym® 435, which is lipase B from Candida antarctica immobilized on a macroporous acrylic resin. snu.ac.krd-nb.info The use of an immobilized system was crucial for the efficiency of the synthesis.

The reaction conditions for the synthesis of Erythorbyl myristate were optimized to enhance yield and productivity. The process was conducted in a gas-solid-liquid multiphase system to facilitate the removal of water, a by-product of the esterification, thereby driving the reaction towards product formation. snu.ac.krresearchgate.net

Detailed research findings from the synthesis of Erythorbyl myristate are presented in the table below:

Table 1: Research Findings on the Synthesis of Erythorbyl Myristate Using Immobilized Lipase

| Parameter | Value | Reference |

|---|---|---|

| Enzyme | Novozym® 435 (Immobilized Candida antarctica lipase B) | snu.ac.kr |

| Substrates | Myristic acid, Erythorbic acid | snu.ac.krnih.gov |

| Molar Ratio (Erythorbic acid:Myristic acid) | 1:2 | snu.ac.kr |

| Temperature | 70 °C | snu.ac.kr |

| Enzyme Concentration | 0.12 g/mL | snu.ac.kr |

| Reaction Time | 72 hours | snu.ac.kr |

| Yield | 56.13 ± 2.51 mg Erythorbyl myristate / g myristic acid | snu.ac.krnih.gov |

| Productivity | 1.76 ± 0.08 mM/h | snu.ac.krnih.gov |

The choice of immobilization strategy can significantly impact the performance of the biocatalyst. mdpi.com Different methods and supports have been explored for lipase immobilization, each with its own set of advantages and disadvantages.

Table 2: Overview of Immobilization Strategies for Lipases

| Immobilization Method | Support Material Example | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|

| Physical Adsorption | Macroporous acrylic resin (e.g., Lewatit VP OC 1600), Green coconut fiber, Polypropylene | Simple, rapid, often results in hyperactivation of the lipase. mdpi.comnih.govmdpi.com | Enzyme may leach from the support under certain conditions. mdpi.com | mdpi.comnih.govmdpi.com |

| Covalent Bonding | Poly(acrylonitrile-co-2-hydroxyethyl methacrylate) fibrous membranes | Strong enzyme-support linkage, prevents leaching. | Can sometimes lead to a partial loss of enzyme activity due to conformational changes. | |

| Entrapment | Alginate beads, Hydrogels (e.g., poly(VP-co-HEMA)) | Protects the enzyme from the bulk environment. | Mass transfer limitations for substrates and products can occur. acs.org | researchgate.netacs.org |

| Cross-Linking | Glutaraldehyde treatment after adsorption | Enhances the stability of the adsorbed enzyme. | Can introduce chemical modifications to the enzyme. | mdpi.com |

The selection of the support material is as critical as the immobilization method itself. Supports can range from synthetic polymers and resins to natural materials. nih.gov For instance, lipase B from Candida antarctica has been successfully adsorbed onto bis-(2-hydroxyethyl) terephthalate (B1205515) (BHET), a derivative of the common plastic PET, demonstrating the potential of using materials from waste streams as supports for biocatalysis. mdpi.comresearchgate.net The hydrophobic nature of many supports is beneficial for the immobilization of lipases through interfacial activation, where the enzyme adopts an open and active conformation upon binding to the hydrophobic surface. mdpi.commdpi.com

Advanced Characterization and Analytical Techniques in Research

Spectroscopic Elucidation for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of 2-Hydroxyethyl myristate. These methods provide detailed information about the compound's atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for determining the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR would be employed to confirm the arrangement of atoms.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals corresponding to the protons in different parts of the molecule. Key signals would include those for the terminal methyl group of the myristate chain, the repeating methylene (B1212753) (-CH₂-) units of the fatty acid backbone, the methylene group adjacent to the carbonyl (α-CH₂), and the two distinct methylene groups of the hydroxyethyl (B10761427) portion (-O-CH₂-CH₂-OH). The integration of these signals would confirm the number of protons in each environment, while their splitting patterns would reveal adjacent proton relationships, confirming the connectivity.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. researchgate.net Distinct signals would be observed for the carbonyl carbon of the ester group, the two carbons of the ethylene (B1197577) glycol moiety, and the fourteen carbons of the myristate chain, including the terminal methyl carbon and the carboxyl-adjacent methylene carbon. The chemical shifts of these signals are indicative of their electronic environment, confirming the presence of the ester linkage and the hydroxyl group.

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio after ionization. nih.gov When analyzing fatty acid esters of hydroxy fatty acids (FAHFAs), a category that includes this compound, liquid chromatography-mass spectrometry (LC-MS) is a common and highly sensitive approach. nih.govresearchgate.net

The molecule would first be ionized, typically using a soft ionization technique like electrospray ionization (ESI), to produce a molecular ion [M+H]⁺ or [M+Na]⁺ in positive ion mode, or [M-H]⁻ in negative ion mode. acs.org The exact mass of this ion confirms the elemental formula of this compound (C₁₆H₃₂O₃).

Further structural information is obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is predictable and provides a fingerprint of the molecule's structure. For this compound, key fragmentations would involve the cleavage of the ester bond, yielding ions corresponding to the myristoyl group and the hydroxyethyl group, thus confirming the identity of both the fatty acid and alcohol components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separations in Analytical Research

Chromatography is essential for separating this compound from complex mixtures, allowing for its identification and quantification. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase configuration (RP-HPLC), is a standard method for the analysis of fatty acid esters. acs.org The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase.

A typical analysis would involve injecting the sample onto a C18 column and eluting with a gradient of a polar solvent (e.g., water) and a less polar organic solvent (e.g., acetonitrile). acs.org Because this compound lacks a strong chromophore, detection can be challenging. acs.org Therefore, detection is often achieved using a Universal detector like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or by coupling the HPLC system to a mass spectrometer (LC-MS). nih.govacs.org

| Parameter | Condition |

|---|---|

| Column | Acquity BEH C18 (1.7 µm, 2.1 mm x 150 mm) |

| Mobile Phase A | Water (>18 MΩ·cm) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 70°C |

| Gradient | Complex gradient from 70% to 100% B |

| Detection | PDA at 241 nm (after derivatization) or Mass Spectrometry |

Data adapted from a method for derivatized fatty acids. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for analyzing volatile and thermally stable compounds like fatty acid esters. ugm.ac.id It combines the powerful separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. acs.org

For the analysis of this compound, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (e.g., Helium). The column, typically coated with a nonpolar or mid-polar stationary phase, separates components based on their boiling points and interactions with the phase. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized (usually by electron ionization), fragmented, and detected. The resulting mass spectrum provides a unique fingerprint that allows for positive identification.

| Parameter | Condition |

|---|---|

| Carrier Gas | Helium |

| Initial Oven Temp | 70°C, hold for 5 min |

| Ramp 1 | To 200°C at 10°C/min, hold for 5 min |

| Ramp 2 | To 305°C at 4°C/min, hold for 15 min |

| Ionization Mode | Electron Ionization (EI) |

Data adapted from a method for the analysis of transesterified castor oil. ugm.ac.id

High-Performance Liquid Chromatography (HPLC)

Derivatization Techniques for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For compounds like this compound and its potential precursors (e.g., myristic acid), derivatization is often employed to enhance performance in both GC and HPLC. acs.orgaocs.org

The primary goals of derivatization in this context are:

To Increase Volatility: For GC analysis, the free hydroxyl group of this compound can be converted to a less polar, more volatile group, such as a trimethylsilyl (B98337) (TMS) ether. acs.org This reduces column interactions and improves peak shape.

To Improve Thermal Stability: Derivatization can protect thermally labile functional groups during heated GC injection.

To Introduce a Chromophore or Fluorophore: For HPLC with UV-Vis or fluorescence detection, a chromophoric or fluorophoric tag can be attached to the molecule. Since fatty acid esters lack strong native chromophores, this is a common strategy to drastically increase detection sensitivity. acs.org For example, myristic acid can be derivatized with an agent like 2,4'-dibromoacetophenone (B128361) (PDB) to create a UV-active ester.

Common derivatization reactions include esterification of carboxylic acids and silylation of hydroxyl groups. aocs.org The choice of derivatizing agent depends on the analytical technique being used and the specific functional groups present on the analyte.

Pre-column and Post-column Derivatization Strategies

In liquid chromatography, derivatization can be performed either before the sample is injected into the column (pre-column) or after the components have been separated by the column but before they reach the detector (post-column). libretexts.org The choice between these strategies depends on factors like the stability of the derivative, the reaction speed, and the complexity of the sample matrix. mdpi.com

Pre-column Derivatization This approach involves reacting the analyte with a derivatizing agent before chromatographic separation. libretexts.org A primary advantage is that it offers flexibility in choosing reaction conditions (e.g., heating, longer reaction times) to ensure the reaction goes to completion. researchgate.net Furthermore, any excess reagent or by-products can often be removed before injection, leading to cleaner chromatograms. libretexts.org For a compound like this compound, pre-column derivatization could target its terminal hydroxyl group or the myristic acid moiety after a hydrolysis step. libretexts.org For instance, carboxylic acids are frequently converted into esters with improved chromatographic behavior or detectability. libretexts.org A significant benefit of pre-column derivatization is that the chemical modification can improve the separation itself, in addition to enhancing detection. mdpi.com

Post-column Derivatization In this method, the derivatizing reagent is continuously mixed with the column eluent after separation has occurred. mdpi.com This strategy is particularly useful when the derivatized products are unstable or when the derivatization reaction is rapid and compatible with the chromatographic flow. mdpi.com A key benefit is that it avoids the potential for a single analyte to produce multiple derivative products, which can complicate pre-column analysis. aocs.org The selectivity of post-column derivatization is primarily based on the ability of the eluted lipid to engage in an assembly with the reagent, rather than on the chemical functionality involved in a pre-column covalent reaction. mdpi.comresearchgate.net For example, a strong cation-exchange resin has been used in an HPLC system for the post-column transesterification of lipids. aocs.org Another novel post-column method involves a photochemical reaction with acetone (B3395972) to locate double bonds in lipids, demonstrating the versatility of this approach. nih.gov

Table 1: Comparison of Pre-column and Post-column Derivatization Strategies

| Feature | Pre-column Derivatization | Post-column Derivatization |

| Timing | Reaction occurs before injection onto the chromatographic column. libretexts.org | Reaction occurs after separation but before detection. mdpi.com |

| Reaction Conditions | More flexible; allows for heating and longer reaction times. researchgate.net | Must be rapid and occur at or near ambient temperature. mdpi.com |

| By-products | Excess reagent and by-products can be removed prior to analysis. libretexts.org | Excess reagent is introduced into the detector, requiring it to be non-interfering. aocs.org |

| Derivative Stability | Derivatives must be stable throughout the chromatographic run. mdpi.com | Instability is less of a concern as the derivative is detected almost immediately. mdpi.com |

| Effect on Separation | Can alter and potentially improve the chromatographic separation. mdpi.com | Has no effect on the separation process itself. mdpi.com |

| Key Advantage | High sensitivity and flexibility in reaction chemistry. researchgate.net | Avoids multiple derivative peaks for a single analyte and is suitable for unstable derivatives. mdpi.comaocs.org |

Fluorescent Labeling Reagents for Carboxylic Acid Esters

Esters like this compound lack native fluorescence, making their detection at low concentrations difficult with standard HPLC-UV detectors. mdpi.com Fluorescent labeling, or derivatization to introduce a fluorophore, dramatically increases detection sensitivity, often to the picomole or femtomole level. researchgate.netcapes.gov.br The most common strategy for esters involves a preliminary saponification (base-catalyzed hydrolysis) step to release the parent carboxylic acid (myristic acid in this case), which is then reacted with a fluorogenic reagent. tandfonline.com

Several classes of reagents are effective for this purpose:

9-Anthryldiazomethane (ADAM): This reagent reacts rapidly with carboxylic acids at room temperature without the need for a catalyst to form highly fluorescent 9-anthrylmethyl esters. researchgate.nettandfonline.com The resulting derivatives can be separated on a reversed-phase HPLC system and detected with a fluorometer, allowing for the determination of fatty acids at the picomole level. researchgate.net The structure of the derivative can be confirmed by mass spectrometry. tandfonline.com

4-Bromomethyl-7-methoxycoumarin (Br-Mmc): This is another widely used labeling reagent for carboxylic acids. tandfonline.comnih.gov The reaction typically requires a catalyst, such as a crown ether, and heating to form fluorescent esters. tandfonline.com This method has been successfully applied to the analysis of short-chain fatty acids in environmental samples, achieving nanogram-level detection. nih.gov

9-Bromomethylacridine: This reagent reacts with carboxylic acids in the presence of tetraethylammonium (B1195904) carbonate at room temperature to yield intensely blue-fluorescent 9-acridinylmethyl (9-AM) esters. tandfonline.com This method allows for the determination of fatty acids at levels down to the picomole range via fluorometry. tandfonline.com

Table 2: Selected Fluorescent Labeling Reagents for Carboxylic Acids

| Reagent | Common Abbreviation | Reaction Conditions | Detection (Excitation/Emission in nm) | Reference(s) |

| 9-Anthryldiazomethane | ADAM | Room temperature, no catalyst needed. researchgate.net | 365 / 412 | researchgate.nettandfonline.com |

| 4-Bromomethyl-7-methoxycoumarin | Br-Mmc | Requires catalyst (e.g., crown ether) and heating. tandfonline.com | 328 / 373 (Varies by derivative) | tandfonline.comnih.gov |

| 9-Bromomethylacridine | 9-Br-Ma | Room temperature with tetraethylammonium carbonate catalyst. tandfonline.com | Not specified | tandfonline.com |

| 2,4-Dibromoacetophenone | DBAP | 45 ± 2°C for 60 minutes with triethylamine. researchgate.net | 259 (UV Absorbance) | researchgate.net |

Biological Activities and Mechanistic Investigations

Antimicrobial Efficacy and Associated Mechanisms

The antimicrobial properties of fatty acid esters are well-recognized, with the chain length of the fatty acid playing a crucial role in the spectrum and potency of the activity. Myristate (C14) esters, in particular, have been noted for their effectiveness.

Bacteriostatic and Bactericidal Properties

Investigations into compounds structurally related to 2-Hydroxyethyl myristate demonstrate both bacteriostatic (growth-inhibiting) and bactericidal (bacteria-killing) effects. A notable example is Erythorbyl myristate, a molecule that contains a 2-hydroxyethyl tetradecanoate (B1227901) core. Studies have shown that Erythorbyl myristate possesses both bacteriostatic and bactericidal activities against various Gram-positive foodborne pathogens. nih.govresearchgate.net The minimum inhibitory concentration (MIC), which represents the lowest concentration required to inhibit bacterial growth, and the minimum bactericidal concentration (MBC), the lowest concentration required to kill the bacteria, have been quantified for this related compound. nih.govresearchgate.net

General studies on fatty acid esters confirm that esters with 6 to 18 carbons, including glycerol (B35011) myristate, exhibit significant antibacterial activity. nih.gov

| Bacterial Strain | MIC (mM) | MBC (mM) |

|---|---|---|

| Bacillus cereus | 0.06 | 0.07 |

| Listeria monocytogenes | 0.14 | 0.23 |

| Staphylococcus aureus | 0.60 | 0.93 |

Activity Spectrum against Gram-Positive and Gram-Negative Bacteria

The efficacy of antimicrobial agents often differs between Gram-positive and Gram-negative bacteria due to fundamental differences in their cell wall structures. umd.edu Gram-negative bacteria possess a protective outer membrane that can act as a barrier to many antimicrobial compounds. mdpi.com

Research on myristate esters indicates a general trend of higher activity against Gram-positive bacteria. rsc.org For instance, Erythorbyl myristate has demonstrated clear efficacy against Gram-positive pathogens like Bacillus cereus, Listeria monocytogenes, and Staphylococcus aureus. nih.govresearchgate.net Similarly, other related compounds, such as monosaccharide monomyristates, have been found to exhibit medium antibacterial activity against Gram-positive bacteria but show weaker activity against Gram-negative bacteria. mdpi.com This suggests that the spectrum of activity for this compound is likely skewed towards Gram-positive organisms.

Antifungal Activity

In addition to antibacterial properties, myristate esters have shown notable antifungal activity. Studies on sugar-fatty acid esters revealed that derivatives with medium-length fatty acid chains, such as myristic acid (C14), were most effective against Candida albicans. tandfonline.com Other research has shown that monosaccharide monomyristate derivatives exhibit remarkable antifungal activity against C. albicans. mdpi.com Furthermore, glycerol myristate is known to possess general antiyeast and antimold properties, reinforcing the potential of this compound as an antifungal agent. nih.gov

The proposed mechanism for this antifungal action involves the interaction of the ester's hydroxyl groups with ergosterol (B1671047) in the fungal cell membrane, which disrupts membrane integrity. mdpi.com

Mechanistic Insights into Antimicrobial Action

The primary mechanism of antimicrobial action for fatty acids and their esters is widely believed to be the disruption of the microbial cell membrane. nih.govagriculturejournals.cz The amphiphilic nature of these molecules, which possess both a hydrophobic (water-repelling) alkyl chain and a hydrophilic (water-attracting) polar head group, is key to this function. nih.gov

In the case of this compound, the long myristate chain is the hydrophobic portion, while the hydroxyethyl (B10761427) group serves as the polar head. This structure allows the molecule to insert itself into the phospholipid bilayer of the bacterial cell membrane. rsc.org This integration can destabilize the membrane, altering its fluidity and permeability, which can lead to the leakage of essential intracellular components and ultimately result in cell lysis and death. nih.govmdpi.com

Antioxidant Properties and Radical Scavenging Activities

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by scavenging free radicals, which are highly reactive molecules that can damage cells.

Scavenging of Reactive Oxygen Species

Research on Erythorbyl myristate, which incorporates the this compound structure, has demonstrated significant radical scavenging activity. nih.govresearchgate.net Its ability to neutralize reactive oxygen species (ROS) has been quantified using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. nih.govresearchgate.net The results are often expressed as the EC50 value, which is the concentration of the antioxidant required to scavenge 50% of the radicals.

Studies on other complex molecules have also shown that esterification with myristic acid, a saturated fatty acid, does not significantly diminish the antioxidant capacity of the parent molecule. cabidigitallibrary.orgusamvcluj.ro This suggests that the myristate group can successfully be incorporated into antioxidant structures.

| Assay | EC₅₀ (μM) |

|---|---|

| DPPH Radical Scavenging | 35.47 ± 0.13 |

| ABTS Radical Scavenging | 36.45 ± 1.98 |

Esterification as a Strategy for Enhanced Stability of Biomolecules

Esterification, the process of forming an ester, can be a pivotal strategy for enhancing the stability of various biomolecules. Research has shown that the esterification of the hydroxyl (OH) group of certain molecules with a fatty acid can significantly improve their stability against degradation from factors like heat and UV light. nih.gov For instance, studies on lutein (B1675518) and its myristate esters demonstrated that while free lutein is highly unstable when exposed to heat, lutein monomyristate shows slight stability, and lutein dimyristate is very stable. nih.gov Both the mono and dimyristate esters of lutein also exhibited greater stability towards UV light compared to the free form. nih.gov This principle of enhanced stability through esterification is a key area of investigation for preserving the integrity and functionality of biomolecules in various applications. The enzymatic synthesis of such esters, often catalyzed by lipases, presents a biocompatible and efficient method for their production. researchgate.netmdpi.com

Anti-inflammatory and Anticancer Research Potential

The potential of this compound in anti-inflammatory and anticancer research is an area of growing interest, primarily due to its interactions with key cellular pathways.

Nuclear Factor Kappa B (NF-κB) is a crucial transcription factor family that regulates genes involved in inflammation, immune responses, cell survival, and proliferation. ecrjournal.comwikipedia.org Dysregulation of NF-κB signaling is linked to various diseases, including cancer and inflammatory disorders. wikipedia.orgnih.gov Some studies suggest that certain compounds can modulate NF-κB activity. For instance, research on 2-hydroxyethyl methacrylate (B99206) (HEMA) has shown that it can inhibit NF-κB activity, leading to apoptotic cell death in oral keratinocytes. oup.comoup.com This has led to the exploration of compounds that can counteract this effect. While direct studies on this compound's specific modulation of NF-κB are emerging, its structural similarity to other biologically active esters suggests it may have a significant interaction potential with the NF-κB pathway, warranting its investigation for the development of anti-inflammatory and anticancer drugs. chemicalbook.com

N-Myristoyltransferase (NMT) is an essential enzyme in eukaryotes that attaches myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of proteins. nih.govgoogle.com This process, known as N-myristoylation, is vital for protein function, including membrane targeting and signal transduction. nih.govrsc.org Because of its critical role in the viability of various pathogens and in cell proliferation, NMT has become a validated drug target for fungal, parasitic (like malaria and leishmaniasis), and viral infections, as well as for cancer. nih.govgoogle.comrsc.orgmdpi.com The development of NMT inhibitors is an active area of research. nih.govgoogle.comscielo.org.co Given that this compound contains a myristate group, it represents a scaffold of interest for the design and investigation of novel NMT inhibitors. The inhibition of NMT could disrupt essential cellular processes in pathogenic organisms or cancer cells, highlighting the therapeutic potential of myristate-containing compounds. mdpi.com

Interaction with Cellular Pathways: Nuclear Factor Kappa B (NFkB) Modulation

Emulsification Properties and Functional Characterization

This compound, as an ester of a fatty acid and a hydroxyl-containing compound, possesses amphiphilic properties, making it a candidate for use as an emulsifier. Its functional characterization in this regard involves understanding its behavior at interfaces and its ability to form stable emulsions.

Surfactants in aqueous solutions can self-assemble into organized structures called micelles above a certain concentration known as the Critical Micelle Concentration (CMC). sigmaaldrich.comtainstruments.comlocusingredients.com This is the concentration at which the maximum reduction in surface tension is achieved. locusingredients.com The study of micellar thermodynamics provides insight into the spontaneity and stability of micelle formation. tainstruments.comumn.edu Isothermal titration calorimetry is a technique used to determine the thermodynamic parameters of micellization, including the CMC. tainstruments.comnih.gov For example, a study on erythorbyl myristate, a structurally related compound, determined its CMC to be 0.36 mM through this method. nih.gov The CMC value is a critical parameter for any surfactant, as it dictates the minimum concentration required for it to act effectively as an emulsifier, solubilizer, or detergent. locusingredients.comnih.gov The CMC of a surfactant can be influenced by factors such as the length of its hydrophobic chain, with longer chains generally leading to lower CMC values. nih.gov

Below is an interactive data table with findings from a study on erythorbyl myristate, a compound with similar properties, to illustrate the type of data generated in these studies. nih.gov

| Parameter | Value |

| Critical Micelle Concentration (CMC) | 0.36 mM |

| Hydrophilic-Lipophilic Balance (HLB) | 11.5 |

Note: This data is for Erythorbyl Myristate and is provided for illustrative purposes.

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to characterize the degree of hydrophilicity or lipophilicity of a surfactant. wikipedia.org The HLB value, typically ranging from 0 to 20, helps predict the surfactant's properties and applications. wikipedia.org Surfactants with HLB values between 8 and 16 are generally good for forming oil-in-water (O/W) emulsions. wikipedia.orgresearchgate.net The HLB can be calculated based on the molecular structure of the surfactant. wikipedia.org For instance, the required HLB for isopropyl myristate to form a stable emulsion is 11.5. hlbcalc.comresearchgate.net A study on erythorbyl myristate calculated its HLB value to be 11.5, suggesting its suitability for stabilizing oil-in-water emulsions. researchgate.netnih.gov This characterization is crucial for formulators when selecting the appropriate emulsifier for a specific oil phase to ensure the stability of the final product. researchgate.nethlbcalc.com

Micellar Thermodynamics and Critical Micelle Concentration Studies

Cellular Responses and Molecular Interactions

Current scientific literature provides limited direct evidence regarding the specific cellular responses and molecular interactions of this compound. However, some sources suggest a potential for this compound to interact with key cellular signaling pathways, particularly those involved in inflammation and gene regulation.

Modulation of Specific Enzyme Activities

Detailed studies specifically investigating the modulation of enzyme activities by this compound are not extensively available in peer-reviewed literature. While the broader class of myristic acid derivatives has been studied for various biological activities, including the inhibition of N-myristoyltransferase (NMT), specific data on this compound's effect on this or other enzymes is scarce. acs.org

One area of interest stems from the compound's structural components. The myristate group is found in molecules that can interact with specific binding pockets on enzymes. For instance, the Abl kinase has a myristate binding pocket that is a target for allosteric inhibitors. plos.org However, it is crucial to note that the compounds studied for this interaction, such as GNF-5, are 2-hydroxyethyl amide analogs and are structurally distinct from this compound. plos.org

Further research is required to determine if this compound can directly bind to and modulate the activity of specific enzymes.

Alterations in Gene Expression Profiles

The primary indication of this compound's potential to alter gene expression profiles comes from its suggested interaction with Nuclear Factor-kappa B (NF-κB). massey.ac.nz NF-κB is a critical transcription factor complex that plays a central role in regulating the expression of a vast number of genes involved in immune responses, inflammation, cell survival, and proliferation. physiology.orgmedchemexpress.com

The activation of NF-κB typically involves its translocation from the cytoplasm to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription. physiology.org Molecules that can influence the NF-κB signaling pathway can, therefore, lead to significant changes in the cellular gene expression profile.

While a strong interaction potential between this compound and NF-κB has been suggested, comprehensive studies, such as transcriptome analyses (e.g., microarray or RNA-sequencing), that would detail the specific genes up- or down-regulated by this compound are not currently available in the public domain. Such studies would be necessary to create a detailed profile of the alterations in gene expression induced by this compound.

Table 1: Potential Molecular Interactions of this compound

| Molecular Target | Potential Effect | Level of Evidence |

| Nuclear Factor-kappa B (NF-κB) | Modulation of the signaling pathway, leading to altered gene expression. | Suggested, but lacks direct experimental confirmation in peer-reviewed studies. |

Applications and Advanced Research Directions

Pharmaceutical Science Research

2-Hydroxyethyl myristate, also known as ethylene (B1197577) glycol monomyristate, is gaining attention in pharmaceutical research for its versatile properties. lookchem.com Its amphiphilic nature, possessing both hydrophilic (water-loving) and lipophilic (oil-loving) characteristics, makes it a valuable component in various drug formulation and delivery strategies. ontosight.ai

In pharmaceutical formulations, excipients are inactive substances that serve as the vehicle or medium for an active pharmaceutical ingredient (API). This compound is explored as a potential excipient due to its functions as an emollient, solvent, and consistency agent. lookchem.com Its ability to interact with both water and oil phases allows it to be used in complex formulations like creams and lotions. ontosight.ai Research in this area focuses on how the inclusion of this compound can enhance the solubility and bioavailability of APIs. ontosight.ai Formulation studies often involve creating pseudo-ternary phase diagrams to determine the optimal concentrations of the oil phase (which can include this compound), surfactant, and co-surfactant to form stable microemulsions or nanoemulsions. researchgate.net These studies are crucial for developing stable and effective topical and transdermal drug delivery systems. mdpi.com For instance, some research has investigated its use in hydrogel-thickened microemulsions to improve the delivery of potent drug molecules at very low concentrations. researchgate.net

The unique properties of this compound make it a candidate for advanced drug delivery systems designed to improve the therapeutic outcomes of various drugs. lookchem.com It is particularly investigated for its role in forming nanoemulsions, which are dispersions of oil droplets in an aqueous phase with droplet sizes typically ranging from 20 to 500 nm. nih.gov These nano-sized droplets can effectively encapsulate lipophilic (fat-soluble) drugs, protecting them from degradation and improving their absorption into the body. nih.govunesp.br

Research has demonstrated that nanoemulsions formulated with esters like isopropyl myristate, a compound structurally related to this compound, can significantly enhance the permeation of drugs through the skin. researchgate.netdovepress.com The oil phase of the nanoemulsion, where this compound would be present, acts as a reservoir for the hydrophobic drug. nih.gov The small droplet size of nanoemulsions provides a large surface area, which can facilitate drug release and absorption. researchgate.net Studies have shown that such systems can improve the bioavailability of drugs that are otherwise poorly water-soluble. nih.gov The development of these novel delivery systems may allow for better targeting and controlled release of active ingredients for treating various conditions. lookchem.com

Excipient Development and Formulation Studies

Food Science and Industrial Applications

In food science, there is a growing interest in developing multi-functional emulsifiers that not only stabilize oil-and-water mixtures but also provide additional benefits like antioxidant and antimicrobial properties. researchgate.netreading.ac.uk Research has focused on the enzymatic synthesis of "erythorbyl myristate," a compound structurally related to this compound, by combining erythorbic acid (an antioxidant) with myristic acid (which has antibacterial properties). researchgate.netsnu.ac.krnih.gov

The resulting erythorbyl myristate has been shown to be an effective emulsifier for oil-in-water emulsions, which are common in many food products. researchgate.netnih.gov Its hydrophilic-lipophilic balance (HLB) value, a measure of its emulsifying properties, was determined to be 11.5, making it suitable for such applications. researchgate.netsnu.ac.krnih.gov Furthermore, this bio-based emulsifier exhibits radical scavenging activity against common free radicals and shows inhibitory and bactericidal effects against certain foodborne pathogens. researchgate.netsnu.ac.krnih.gov This multi-functionality presents a promising strategy to combat both oxidative rancidity and microbial spoilage in emulsion-based foods. researchgate.netreading.ac.uk

| Property | Value | Reference |

| Analyte | Erythorbyl Myristate | researchgate.netsnu.ac.krnih.gov |

| Hydrophilic-Lipophilic Balance (HLB) | 11.5 | researchgate.netsnu.ac.krnih.gov |

| Critical Micelle Concentration (CMC) | 0.36 mM | researchgate.netsnu.ac.krnih.gov |

| DPPH Radical Scavenging (EC50) | 35.47 ± 0.13 μM | nih.gov |

| ABTS Radical Scavenging (EC50) | 36.45 ± 1.98 μM | nih.gov |

Table showing the functional properties of erythorbyl myristate, a multi-functional food emulsifier.

The use of bio-additives in specialized formulations is an area of active research. While direct research on this compound as a bio-additive is limited, the principles of using fatty acid esters are well-established. These compounds can be used in cosmetics as emollients, solvents, and consistency agents. lookchem.com In industrial applications, they may be used in textile and leather treatments for their moisturizing properties. ontosight.ai The development of bio-based nanoemulsions for applications in agriculture, medicine, and the food industry highlights the potential for these compounds. unesp.br These nanoemulsions can encapsulate active ingredients, protecting them from degradation and ensuring their sustained release. unesp.br The use of natural components in these formulations is driven by their low toxicity and biodegradability. unesp.br

Development of Multi-Functional Food Emulsifiers

Green Chemistry and Sustainable Synthesis Initiatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org The synthesis of esters like this compound is increasingly being approached with these principles in mind.

A key focus of sustainable synthesis is the use of biocatalysts, such as enzymes, to carry out chemical reactions. synthiaonline.com Lipases are enzymes that can catalyze the formation of esters (esterification) under mild conditions, often without the need for organic solvents. reading.ac.ukmdpi.com The enzymatic synthesis of fatty acid esters is a prime example of a green chemistry approach. mdpi.com Specifically, immobilized lipases, such as Novozym® 435 (derived from Candida antarctica), are widely used because they can be easily recovered from the reaction mixture and reused, which is both cost-effective and environmentally friendly. reading.ac.uksnu.ac.krresearchgate.net

Research into the enzymatic synthesis of related compounds, like erythorbyl myristate, has been conducted in solvent-free systems, further reducing the environmental impact. researchgate.netsnu.ac.kr The reaction involves the direct esterification of myristic acid and erythorbic acid, catalyzed by an immobilized lipase (B570770) at elevated temperatures to melt the fatty acid, thus avoiding the need for potentially harmful solvents. snu.ac.kr This approach not only aligns with green chemistry principles but also can lead to high-purity products. researchgate.net The optimization of these enzymatic processes, including parameters like temperature, substrate ratio, and enzyme concentration, is a significant area of ongoing research to improve yields and reaction efficiency. mdpi.comsemanticscholar.org

| Parameter | Description | Relevance to Green Chemistry |

| Catalyst | Immobilized Lipase (e.g., Novozym® 435) | Biocatalyst, reusable, reduces need for metal catalysts. reading.ac.ukmdpi.comresearchgate.net |

| Reaction Medium | Solvent-Free System | Eliminates use of potentially hazardous organic solvents. researchgate.netsemanticscholar.org |

| Process | Enzymatic Esterification/Transesterification | Occurs under milder conditions, highly selective, reduces byproducts. mdpi.comnih.gov |

| Feedstocks | Renewable Resources (e.g., fatty acids from oils) | Utilizes sustainable starting materials. snu.ac.kr |

Table summarizing green chemistry approaches for the synthesis of fatty acid esters.

Exploration of Enzyme-Catalyzed Processes for Sustainability

The synthesis of this compound and similar fatty acid esters through enzymatic routes represents a significant advancement in sustainable chemical manufacturing. Traditional chemical esterification processes often require high temperatures, harsh acidic or basic catalysts, and can lead to the formation of unwanted by-products, resulting in high energy consumption and complex purification steps. nih.gov In contrast, enzyme-catalyzed processes, particularly those using lipases, offer a greener alternative, operating under mild conditions with high specificity, which minimizes by-product formation and reduces energy demands. nih.govmdpi.commdpi.com

Research into the enzymatic production of ethylene glycol monoesters with various fatty acids, which are structurally analogous to this compound, has demonstrated the viability and efficiency of this approach. These studies provide valuable insights into the reaction parameters and potential yields for the synthesis of this compound.

A study on the solvent-free enzymatic production of ethylene glycol monostearate (using stearic acid, a C18 fatty acid) achieved reaction conversions of nearly 100%. researchgate.net This highlights the potential for highly efficient and environmentally friendly production, as it eliminates the need for organic solvents. researchgate.net The research also demonstrated successful reuse of the enzyme for up to four cycles, reinforcing the economic and sustainable benefits of the biocatalytic route. researchgate.net

In another investigation, the esterification of fatty acids from microalgae with ethylene glycol was catalyzed by the commercial lipase Novozym® 51032. ijcce.ac.ir This process yielded a free fatty acid conversion of 80% and a final ester content of 86%. ijcce.ac.ir The study optimized several parameters critical for maximizing yield, providing a framework for similar ester production. ijcce.ac.ir

Further research involving the esterification of castor oil fatty acids and palmitic acid with ethylene glycol using Candida rugosa lipase provides additional data on reaction conditions. scitepress.org While specific yields were not the focus, the methodology details the molar ratios, enzyme concentrations, and incubation parameters necessary for the reaction. scitepress.org

The synthesis of erythorbyl myristate, another ester of myristic acid, via an immobilized lipase-catalyzed process, resulted in a yield of 56.13 ± 2.51 mg per gram of myristic acid and a productivity of 1.76 ± 0.08 mM/h. researchgate.net These findings, while for a different ester, provide a quantitative benchmark for the enzymatic synthesis of myristate esters. researchgate.net

The collective findings from these studies underscore the significant potential of enzyme-catalyzed processes for the sustainable production of this compound. By leveraging biocatalysis, it is possible to achieve high conversion rates and product purity under mild, energy-efficient conditions, often without the use of hazardous solvents.

Research Findings on Enzymatic Esterification of Ethylene Glycol with Fatty Acids

The following tables summarize key findings from research on the enzymatic synthesis of ethylene glycol fatty acid monoesters, providing a model for the sustainable production of this compound.

Table 1: Summary of Solvent-Free Synthesis of Ethylene Glycol Monostearate. researchgate.net

Table 2: Key Parameters in Biolubricant Synthesis via Esterification with Ethylene Glycol. ijcce.ac.ir

Table 3: Reaction Conditions for Esterification of Fatty Acids with Ethylene Glycol. scitepress.org

Future Research Perspectives and Challenges

Identification of Unexplored Biological Pathways and Targets

While preliminary studies have linked 2-Hydroxyethyl myristate to pathways like NF-κB, suggesting anti-inflammatory and anticancer potential, a vast landscape of its biological interactions remains uncharted. lookchem.comchemicalbook.com Future research must prioritize a deeper, more systematic investigation into the molecular mechanisms governed by this compound.

A primary area of investigation should be its role in lipid-mediated signaling and protein modification. Myristate itself is a crucial substrate for N-myristoylation, a lipid modification that attaches myristate to the N-terminal glycine (B1666218) of many proteins. pnas.org This process is vital for localizing proteins to cellular membranes and mediating signal transduction. pnas.org Research using the palmitate analog, 2-bromopalmitate, has shown that inhibiting fatty acylation can disrupt the localization of key signaling proteins like Fyn and Lck in T-cells, thereby impairing immune responses. researchgate.net It is plausible that this compound could act as a modulator or competitor in these N-myristoylation pathways. Future studies could explore whether it can be processed by N-myristoyltransferase (NMT) and subsequently alter the function of N-myristoylated proteins involved in cancer and immune regulation. pnas.org

Another critical, unexplored avenue is its potential interaction with pathways regulating autophagy. The VPS15 pseudokinase, a key regulator of the PI3KC3 complex involved in autophagy initiation, is itself regulated by N-myristoylation. biorxiv.org The sequestration of its myristoyl group maintains an inactive state; its release is necessary for activation. biorxiv.org Investigating whether this compound or its metabolites can influence this myristoyl switch could reveal novel ways to pharmacologically modulate autophagy for therapeutic benefit in neurodegenerative diseases and cancer.

Furthermore, the connection to NF-κB activation warrants a more granular investigation. chemicalbook.com While an interaction is suggested, the direct molecular target remains unknown. Research should aim to identify if this compound directly binds to components of the NF-κB pathway, such as IκB kinase (IKK), or if its effects are upstream, perhaps involving modulation of membrane-associated receptors or related signaling cascades like the mitogen-activated protein kinase (MAPK) and protein kinase B (AKT) pathways. nih.govmdpi.com

Table 1: Potential Unexplored Biological Pathways for this compound

| Pathway | Potential Role of this compound | Key Proteins/Targets for Investigation |

|---|---|---|

| Protein N-Myristoylation | Competitive inhibition or modulation of substrate availability. | N-Myristoyltransferase (NMT), Src family kinases (Fyn, Lck), G-alpha proteins. |

| Autophagy Regulation | Allosteric modulation of myristate-binding pockets. | VPS15, PI3KC3 Complex. biorxiv.org |

| NF-κB Signaling | Direct inhibition or upstream modulation of pathway components. | IκB kinase (IKK), TAK1, upstream membrane receptors. chemicalbook.commedchemexpress.com |

| T-Cell Receptor Signaling | Disruption of lipid raft formation and protein localization. | LAT, Fyn, Lck. researchgate.net |

| MAPK/ERK & PI3K/AKT Pathways | Cross-talk with lipid-mediated signaling or stress responses. | ERK1/2, AKT, RSK2. nih.govresearchgate.net |

Optimization of Synthesis and Production for Diverse Research Applications

The broader adoption of this compound in research is currently hampered by the lack of optimized, scalable, and cost-effective synthesis methods tailored for high-purity applications. Traditional esterification methods often require harsh conditions or catalysts that can lead to impurities and are not environmentally friendly.

A significant opportunity lies in the development of enzymatic synthesis routes. Research on the production of a similar compound, isopropyl myristate, has demonstrated the success of using immobilized lipases (such as Candida antarctica lipase) to catalyze the esterification of myristic acid. magritek.com This approach offers high conversion rates (over 90%) under mild conditions (e.g., 60°C), reduces waste, and allows for catalyst recycling, making it a "green" alternative. magritek.com Applying a similar biocatalytic strategy to the synthesis of this compound from myristic acid and ethylene (B1197577) glycol could dramatically improve production efficiency and purity, which is critical for biological studies where contaminants can confound results.

Another promising avenue is the use of novel catalytic systems. For the synthesis of 2-hydroxyethyl methacrylate (B99206) (HEMA), methods employing magnetic zeolite molecular sieves have been developed. google.com These catalysts are highly efficient, obviate the need for polymerization inhibitors, and can be easily recovered and reused, simplifying product purification and lowering costs. google.com Microwave-assisted synthesis is another modern technique that has been successfully used to graft poly(2-hydroxyethylmethacrylate) onto agar, offering a rapid, clean, and energy-saving method. nih.gov Exploring these advanced chemical synthesis techniques for this compound could lead to faster reaction times and higher yields.

Table 2: Comparison of Synthesis Methods for Fatty Acid Esters

| Synthesis Method | Advantages | Challenges for this compound | Key Optimization Parameters |

|---|---|---|---|

| Traditional Chemical Catalysis | Established procedures. | Harsh conditions, potential impurities, catalyst removal. | Catalyst type, temperature, pressure. |

| Enzymatic Synthesis (Lipase) | High specificity, mild conditions, green chemistry, high yield. magritek.com | Enzyme stability and cost, optimization of reaction medium. | Enzyme source, immobilization, molar ratio of substrates, water removal. magritek.com |

| Zeolite Catalysis | High efficiency, catalyst recyclability, simplified purification. google.com | Catalyst design and synthesis, substrate compatibility. | Zeolite type, reaction temperature, reaction time. google.com |

| Microwave-Assisted Synthesis | Rapid, energy-efficient, clean. nih.gov | Scalability, precise temperature control. | Microwave power, irradiation time, solvent choice. nih.gov |

Optimizing these processes will be crucial for producing this compound and its isotopically labeled variants (e.g., with ¹³C or ³H), which are indispensable tools for mechanistic studies to trace the compound's metabolic fate and molecular interactions within complex biological systems.

Development of Novel this compound Derivatives with Tailored Functionality

The chemical scaffold of this compound—a fatty acid linked to a short, hydrophilic alcohol—is ripe for modification to create novel derivatives with enhanced potency, selectivity, or entirely new functions. The development of such analogs is a key strategy for translating the initial biological findings into potent research tools or therapeutic leads.

One promising direction is the synthesis of amide analogs. For example, replacing the ester linkage with an amide bond and modifying the headgroup led to the creation of GNF-5, a 2-hydroxyethyl amide analog of an earlier hit compound. GNF-5 binds to the myristate pocket of the Abl kinase, acting as an allosteric inhibitor that, in combination with ATP-competitive drugs, can overcome drug resistance in certain cancers. researchgate.netplos.org This demonstrates that even subtle changes to the linker and headgroup can create highly specific and potent inhibitors targeting myristate-binding pockets.

Further modifications could involve altering both the fatty acid chain and the hydrophilic headgroup.

Varying Chain Length and Saturation: Replacing the C14 myristate chain with other fatty acids (e.g., laurate (C12) or palmitate (C16), or unsaturated chains) could fine-tune the molecule's hydrophobicity, affecting its membrane partitioning, protein binding affinity, and metabolic stability.

Modifying the Headgroup: The terminal hydroxyl group of the 2-hydroxyethyl moiety is a prime site for further chemical modification. It could be replaced with other functional groups such as amines, thiols, or carboxylates to alter solubility and create new interaction points for protein targets. For instance, a 3-(2-Hydroxyethyl) thio withaferin A derivative has been synthesized, showcasing the addition of a thiol-containing headgroup. medchemexpress.com Similarly, synthesizing ethylene glycol analogues of other bioactive scaffolds has been explored to improve properties. nih.gov

These new derivatives could be designed as probes for specific biological questions. For example, attaching a fluorescent tag or a clickable alkyne group to the hydroxyethyl (B10761427) headgroup could enable the visualization and identification of its binding partners within the cell. The synthesis of a homologous series of acylated trehalose (B1683222) derivatives shows how varying fatty acid chain length can systematically alter properties like emulsification and cytotoxicity, providing a template for a similar systematic exploration of this compound derivatives. pharmaexcipients.com

Integration into Complex Biological Systems for Advanced Mechanistic Studies

To truly understand the biological impact of this compound, future research must move beyond simple cell culture models and integrate the compound into more complex biological systems. This will allow for advanced mechanistic studies that capture the interplay between different cell types, tissues, and signaling networks.

A key application will be its use as a chemical probe to dissect signaling pathways in living organisms. As an analog of myristate, this compound can be used to perturb processes that depend on myristoylation. For example, studies in Jurkat T-cells have used 2-hydroxymyristate (B1261983) (a closely related molecule) to investigate its effect on the localization of lipid-raft-associated proteins and subsequent T-cell signaling. researchgate.net By applying this compound or its more potent derivatives to primary immune cells or in animal models of inflammatory disease, researchers could dissect the role of specific fatty-acylated proteins in the immune response in vivo.

The compound's properties also make it a candidate for use in advanced drug delivery systems. Its amphiphilic nature suggests it could self-assemble or be incorporated into nanoparticles, micelles, or organogels to improve the delivery of other therapeutic agents. lookchem.comontosight.aifrontiersin.org Research could focus on developing this compound-based formulations that not only act as a carrier but also provide a synergistic therapeutic effect, for instance by dampening inflammation at the target site.

Furthermore, advanced imaging and proteomic techniques will be crucial. Using isotopically labeled or tag-functionalized derivatives of this compound in combination with mass spectrometry-based proteomics could allow for the unbiased identification of its direct protein targets in a complex cellular lysate. Similarly, integrating its use with high-resolution microscopy in model organisms would enable researchers to visualize its subcellular localization and its effect on the trafficking and interaction of key signaling molecules in real-time. These sophisticated experimental approaches are essential to bridge the gap between its observed cellular effects and its physiological function in a whole-organism context.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-hydroxyethyl myristate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves esterification of myristic acid with ethylene glycol under acid catalysis (e.g., sulfuric acid). Post-reaction, the product is purified via solvent extraction and recrystallization. Purity is validated using thin-layer chromatography (TLC) to monitor reaction progress and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure. Gas chromatography-mass spectrometry (GC-MS) quantifies impurities . For known compounds, cross-referencing spectral data with literature is critical .

Q. How do researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include:

- Hydrophilic-lipophilic balance (HLB) : Determined via Griffin’s method using solubility in polar/nonpolar solvents.

- Thermal stability : Analyzed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

- Surface tension : Measured using a tensiometer (e.g., pendant drop method).

Data should be compared to structurally similar amphiphiles (e.g., n-tetradecanoyl N-ethanolamide) to contextualize results .

Advanced Research Questions

Q. How can experimental design isolate the effects of this compound’s head group on monolayer formation?

- Methodological Answer : To isolate head group effects, variables like chain length, pH, and temperature must be controlled. For example:

- Use amphiphiles with identical tail lengths (e.g., 13-carbon chains) but differing head groups (e.g., 2-HEM vs. NHEA-14).

- Conduct Langmuir-Blodgett trough experiments to measure surface pressure-area isotherms under constant temperature (25°C) and pH (7.4).

Statistical analysis (e.g., ANOVA) identifies significant differences in collapse pressure or molecular area .

Q. What methodologies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Variability in impurity profiles : Use high-performance liquid chromatography (HPLC) to quantify batch-specific impurities.

- Differences in assay conditions : Standardize cytotoxicity tests (e.g., MTT assay) across cell lines (e.g., HaCaT keratinocytes) and exposure times.

Cross-validate findings with secondary sources (e.g., IUCLID database) and expert assessments of analogous compounds .

Q. How can researchers optimize this compound’s emulsifying efficiency in lipid-based drug delivery systems?

- Methodological Answer :

- Phase inversion temperature (PIT) method : Vary surfactant-to-oil ratios and monitor emulsion stability via dynamic light scattering (DLS) for droplet size distribution.

- Microfluidic emulsification : Test shear stress tolerance using controlled flow rates.

Compare results to computational models (e.g., COSMO-RS) predicting interfacial behavior .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer :

- Non-linear regression (e.g., log-logistic model) to calculate EC₅₀ values.

- Bootstrap resampling to estimate confidence intervals for small datasets.

- Meta-analysis of published IC₅₀ values to identify outliers and systemic biases. Ensure raw data (e.g., absorbance readings) are archived in supplementary materials .

Q. How should researchers document synthetic protocols to ensure reproducibility?

- Methodological Answer :

- Report catalyst concentration, reaction time, and purification steps in molar ratios (not percentages).

- Include failure cases (e.g., side reactions at elevated temperatures) to guide troubleshooting.

- Deposit spectral data (NMR, IR) in public repositories (e.g., PubChem) with accession codes .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in inhalation studies?

- Methodological Answer :

- Use fume hoods with calibrated airflow (>0.5 m/s) during aerosolization.

- Monitor airborne concentrations via real-time gas sensors.

- Reference GHS hazard classifications (e.g., acute toxicity Category 4) and provide first-aid measures (e.g., artificial respiration for inhalation exposure) in appendices .

Retrosynthesis Analysis